

Commercial Availability and Technical Guide for 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminobenzonitrile

Cat. No.: B023959

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An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, suppliers, and key applications of **2-aminobenzonitrile** (CAS No. 1885-29-6). Intended for professionals in research and drug development, this document includes a comparative summary of commercial suppliers, detailed experimental protocols for its use in synthesis, and a visualization of a key synthetic pathway.

Commercial Availability and Suppliers

2-Aminobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, is readily available from a range of global suppliers. Purity levels are typically high, with most suppliers offering grades of 98% or greater. The compound is generally supplied as a light brown or yellow to beige-brown crystalline powder. Pricing is variable and dependent on the supplier, quantity, and purity. For bulk quantities, direct quotes are commonly provided.

Below is a summary of representative suppliers and their offerings. Please note that prices and availability are subject to change and should be confirmed directly with the supplier.

Supplier	Purity	Available Quantities	Price (USD)	Notes
Sigma-Aldrich	98%	25 g, 100 g	\$61.20 (25 g), \$152.25 (100 g)	Available for immediate shipment.
Biosynth	-	250 g, 500 g, 1 kg, 2 kg, 5 kg	\$185.00 (250 g) - \$2,600.00 (5 kg)	Lead time of 3-4 weeks.
Ottokemi	98%	5 g, 25 g, 100 g, 1 kg	\$25.13 (5 g), \$31.25 (25 g), \$100.00 (100 g)	Price on request for 1 kg.[1]
PDQ Scientific	-	1000 mg	\$44.60	-
Tokyo Chemical Industry (TCI)	>98.0% (GC)	-	Contact for pricing	-
Simson Pharma Limited	-	-	Contact for pricing	Accompanied by a Certificate of Analysis.[2]
BLD Pharm	-	-	Contact for pricing	-[3]
Guidechem	-	-	Varies	A platform with multiple suppliers.[3]
ChemicalBook	98%, 99%	Typically 25 kg packages	Varies	A platform with multiple Chinese suppliers.
NINGBO INNO PHARMCHEM CO.,LTD.	≥98.0%	25 kg drums	Contact for pricing	Manufacturer and supplier in China.[4]

Experimental Protocols

2-Aminobenzonitrile is a versatile precursor in organic synthesis, particularly in the formation of heterocyclic compounds such as quinazolines, which are of significant interest in medicinal chemistry. Below are detailed experimental protocols for the synthesis of **2-aminobenzonitrile** itself and its application in the synthesis of 2-aminoquinazolines.

Synthesis of 2-Aminobenzonitrile from 2-Nitrobenzonitrile

This protocol describes the reduction of 2-nitrobenzonitrile to **2-aminobenzonitrile** using zinc dust in a hydrochloric acid medium.

Materials:

- 2-Nitrobenzonitrile
- Zinc dust
- Concentrated Hydrochloric Acid
- Sodium Carbonate
- Toluene
- Water
- Cold water bath
- Reaction flask with stirring capability
- Separatory funnel
- Rotary evaporator

Procedure:

- In a reaction flask, prepare a solution of 2-nitrobenzonitrile in a hydrochloric acid medium.

- With vigorous stirring, gradually add zinc dust to the reaction mixture. Maintain the temperature of the reaction mixture between 20-30 °C by using a cold water bath.
- After the addition of zinc dust is complete, continue stirring the mixture for an additional 20 minutes.
- Cool the reaction mixture to 5-10 °C.
- Neutralize the mixture by adding sodium carbonate in portions over a period of 5 minutes.
- The oily layer, which solidifies upon standing, is extracted with toluene (15 ml).
- The toluene layer is separated using a separatory funnel and washed with 5 ml of water.
- The toluene is removed under reduced pressure using a rotary evaporator.
- The resulting residue is purified by vacuum distillation (boiling point 120-121 °C at 15 mm Hg) to yield **2-aminobenzonitrile** as a solid with a melting point of 50-51 °C. The expected yield is approximately 95%.^[5]

Synthesis of 2-Amino-4-iminoquinazolines from 2-Aminobenzonitrile

This protocol details a hydrochloric acid-mediated [4+2] annulation reaction between **2-aminobenzonitrile** and N-benzyl cyanamides to synthesize 2-amino-4-iminoquinazolines.^[1]

Materials:

- **2-Aminobenzonitrile** (1.0 mmol, 118.1 mg)
- N-benzyl cyanamide (1.5 mmol, 198.3 mg)
- Hydrochloric acid (2.0 mmol, 72.9 mg)
- 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
- Ethyl acetate

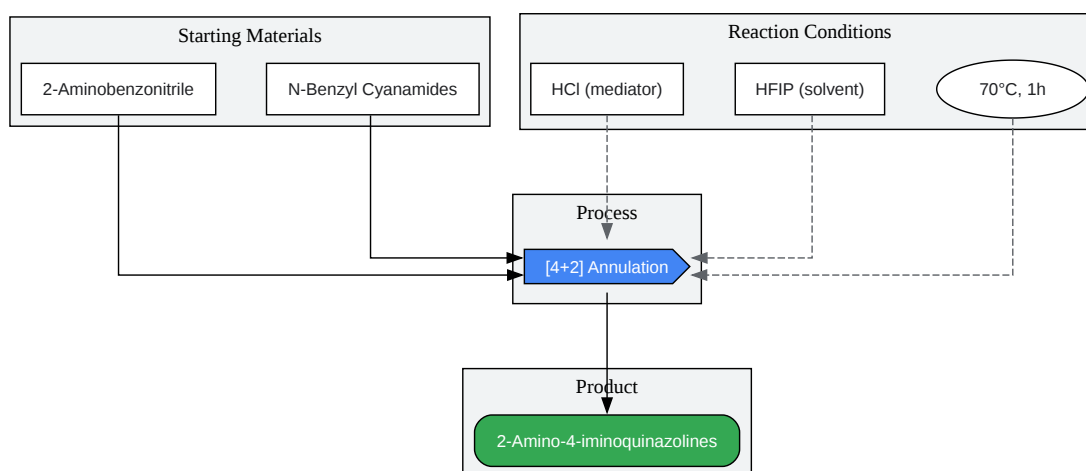
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Reaction vial with a magnetic stirrer
- Heating block or oil bath
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a reaction vial, add **2-aminobenzonitrile** (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol).
- Add HFIP (5 mL) to the vial.
- Stir the resulting mixture at 70 °C for 1 hour.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Extract the residue with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine and dry over anhydrous Na_2SO_4 .
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-4-iminoquinazoline derivative.^[1]

Visualization of a Key Synthetic Pathway

The following diagram illustrates the synthesis of 2-aminoquinazolines from **2-aminobenzonitriles**, a common and important transformation in medicinal chemistry.



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Caption: Synthesis of 2-amino-4-iminoquinazolines from **2-aminobenzonitrile**.

This guide serves as a foundational resource for professionals working with **2-aminobenzonitrile**. For further details on specific applications or safety and handling, it is recommended to consult the safety data sheets (SDS) provided by suppliers and the primary scientific literature.

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- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 2-Aminobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023959#commercial-availability-and-suppliers-of-2-aminobenzonitrile]

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